molecular formula C20H29NO4 B14469695 N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene CAS No. 65588-71-8

N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene

Cat. No.: B14469695
CAS No.: 65588-71-8
M. Wt: 347.4 g/mol
InChI Key: QLFWRQFANSLHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene typically involves free radical polymerization. This process is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The monomers are mixed in a solvent, and the initiator is added to start the polymerization reaction.

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistent polymer quality. The polymer is then purified and processed into various forms, such as powders, granules, or films, depending on its intended application.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.

    Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties.

Mechanism of Action

The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and stability of the polymer.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethenylbenzene
  • 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and ethenylbenzene

Uniqueness

2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is unique due to the presence of the N-(butoxymethyl)-2-propenamide monomer, which imparts specific properties such as increased flexibility and improved adhesion. This makes it particularly suitable for applications requiring these characteristics.

Properties

CAS No.

65588-71-8

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H15NO2.C8H8.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6)

InChI Key

QLFWRQFANSLHMU-UHFFFAOYSA-N

Canonical SMILES

CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1

Related CAS

65588-71-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.